5-methyl-3,6-dihydro-2H-pyran-2-one
Description
Properties
CAS No. |
60920-98-1 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-methyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-6(7)8-4-5/h2H,3-4H2,1H3 |
InChI Key |
IIYNNYLLNPQODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=O)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-pentenoic acid with an acid catalyst can yield the desired lactone through intramolecular esterification . Another method involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst to achieve enantioselective conjugate addition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted lactones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-3,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Substituent position : Methyl groups at positions 4, 5, or 6 alter electronic distribution and steric effects.
- Ring saturation : 3,6-dihydro vs. 5,6-dihydro configurations influence ring planarity and reactivity.
- Substituent type : Alkyl chains, hydroxy groups, or aromatic moieties modulate solubility and bioactivity.
Table 1: Comparative Analysis of Pyran-2-one Derivatives
Impact of Substituent Position on Bioactivity
- α-Substitution : Compounds with substituents at the α-position (e.g., 5-methyl or 6-alkyl in 5,6-dihydro derivatives) exhibit enhanced enzymatic and antifungal activity due to optimal steric and electronic interactions .
- γ-Substitution : γ-Substituted analogs (e.g., chelidonic acid) lack activity, underscoring the necessity of α-position functionalization .
Role of Ring Saturation
Substituent Type and Functionalization
Q & A
Q. How can the molecular structure of 5-methyl-3,6-dihydro-2H-pyran-2-one be unambiguously determined in synthetic products?
Methodological Answer: The compound’s structure can be confirmed via a combination of high-resolution mass spectrometry (HRMS) and NMR spectroscopy . For example, describes using HRMS to determine molecular mass and isotopic patterns, while 2D NMR experiments (COSY, HSQC, HMBC) resolve coupling interactions and long-range correlations. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for a bromobenzoate derivative of a related dihydropyranone .
Q. What laboratory-scale synthetic routes are recommended for this compound?
Methodological Answer: A common approach involves acid-catalyzed cyclization of α,β-unsaturated carbonyl precursors. For instance, details the reaction of vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid. Key parameters include temperature control (40–60°C) and solvent selection (e.g., ethanol) to minimize side reactions. Yields can be optimized using Dean-Stark traps to remove water .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: The compound is classified under UN 1224 (flammable liquid, Category III). Storage requires inert atmospheres (argon/nitrogen) and refrigeration (2–8°C) to prevent degradation. emphasizes avoiding contact with oxidizing agents and using explosion-proof equipment during large-scale reactions due to its low flash point .
Advanced Research Questions
Q. How can stereochemical outcomes in dihydropyranone derivatives be controlled during synthesis?
Methodological Answer: Stereoselectivity is influenced by chiral catalysts and reaction conditions. For example, highlights the use of Sharpless asymmetric dihydroxylation to install stereocenters in a hexyl side chain. Polar solvents (e.g., DMF) and low temperatures (−20°C) favor specific enantiomers, while circular dichroism (CD) or optical rotation validates stereochemical purity .
Q. What analytical strategies resolve contradictions in biological activity data for dihydropyranones?
Methodological Answer: Discrepancies in cytotoxicity or antimicrobial activity (e.g., vs. 12) may arise from impurities or stereoisomerism. HPLC-MS purity assays (≥98%) and chiral column chromatography isolate enantiomers. In vitro assays should include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC50 calculations) to standardize results .
Q. How can computational methods predict reaction pathways for dihydropyranone functionalization?
Q. What strategies improve the stability of dihydropyranones in biological assays?
Methodological Answer: Instability in aqueous media (due to lactone ring hydrolysis) can be mitigated by prodrug design (e.g., esterification of the hydroxyl group) or nanoparticle encapsulation . reports enhanced antifungal activity of a 6-propyl-dihydropyranone derivative when stabilized in liposomal formulations .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) in dihydropyranones?
Methodological Answer:
- Core modifications: Synthesize analogs with variations in substituents (e.g., methyl vs. ethyl groups at position 5).
- Side-chain diversification: Introduce aryl or alkyl groups (e.g., phenylhexyl in ) to assess hydrophobic interactions.
- Assay selection: Use parallel artificial membrane permeability assays (PAMPA) for bioavailability and Western blotting for target engagement (e.g., inhibition of NF-κB in cancer cells) .
Q. What statistical methods are appropriate for analyzing contradictory cytotoxicity data?
Methodological Answer: Apply multivariate analysis (ANOVA) to account for variables like cell line heterogeneity (e.g., HL-60 vs. HeLa in ). Principal Component Analysis (PCA) identifies outliers, while Bland-Altman plots assess inter-laboratory reproducibility. recommends ≥3 biological replicates and Bonferroni correction for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
